1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1019342-80-3) is a benzimidazol-2-one (benzimidazolone) heterocycle bearing a 5-carboxylic acid function and an N1-isobutyl substituent. It has molecular formula C₁₂H₁₄N₂O₃, a molecular weight of 234.25 g/mol, and a computed LogP of 1.68.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B12042978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C=C(C=C2)C(=O)O)NC1=O
InChIInChI=1S/C12H14N2O3/c1-7(2)6-14-10-4-3-8(11(15)16)5-9(10)13-12(14)17/h3-5,7H,6H2,1-2H3,(H,13,17)(H,15,16)
InChIKeyOTZUHCXPXMDWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid – Core Scaffold & Procurement-Relevant Identity


1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1019342-80-3) is a benzimidazol-2-one (benzimidazolone) heterocycle bearing a 5-carboxylic acid function and an N1-isobutyl substituent. It has molecular formula C₁₂H₁₄N₂O₃, a molecular weight of 234.25 g/mol, and a computed LogP of 1.68 . The 2-oxo group confers a cyclic urea character and an additional H-bond donor (N–H), distinguishing it from non‑oxo benzimidazole analogs [1]. Typical commercial purity specifications range from 95% (Biosynth) to ≥98% (ChemScene, Leyan, AKSci) .

Why 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid Cannot Be Casually Swapped with In‑Class Analogs


Even subtle modifications to the benzimidazol-2-one core can produce large shifts in physicochemical and pharmacological profile. The N1‑isobutyl group in this compound raises computed LogP by approximately 1.13 units compared with the unsubstituted parent (LogP 0.55), while the 2‑oxo group maintains an additional H‑bond donor (N–H) that is absent in non‑oxo benzimidazoles . Published SAR studies on N‑substituted benzimidazoles demonstrate that the isobutyl side chain can confer low‑micromolar to sub‑micromolar antiproliferative potency, whereas linear n‑butyl or benzyl analogs show distinct selectivity and potency profiles [1][2]. Consequently, generic substitution by a different N1‑alkyl or a regioisomeric carboxylic acid position is likely to alter target engagement, solubility, and biological readout.

Quantitative Differentiation Evidence for 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage: Computed LogP vs. Unsubstituted Parent Benzimidazolone-5-carboxylic Acid

The target compound has a computed LogP of 1.68, compared with 0.55 for the unsubstituted 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 23814-14-4) . This 1.13‑unit increase places the compound within the optimal range for oral bioavailability (LogP 1–3) while retaining sufficient aqueous solubility for in vitro assays. The more lipophilic 1-isobutyl-1H-benzimidazole-5-carboxylic acid analog (LogP 2.39, no 2‑oxo) exceeds this range, which may compromise solubility .

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: Differentiating the 2-Oxo Benzimidazolone from Non-Oxo Benzimidazole Analogs

The 2-oxo group in the target compound contributes a second H-bond donor (N–H of the cyclic urea), resulting in 2 H-bond donors and 3 H-bond acceptors . In contrast, 1-isobutyl-1H-benzimidazole-5-carboxylic acid (no 2-oxo) has only 1 H-bond donor and an aromatic imidazole ring that is not a hydrogen-bond donor . The unsubstituted parent benzimidazolone-5-carboxylic acid (CAS 23814-14-4) shares the same donor/acceptor count but with lower molecular weight (178.14 vs. 234.25 g/mol) and lower LogP [1].

Hydrogen bonding Target engagement Scaffold classification

Antiproliferative SAR: Isobutyl N1-Substitution Associated with Sub-Micromolar Potency in Colorectal and Lung Cancer Cell Lines

In a QSAR study of N‑substituted benzimidazole‑derived carboxamides, compound 40 (which bears an isobutyl side chain at the N1 position, analogous to the target compound's N1-substitution pattern) exhibited IC₅₀ values of ≈0.6 µM against HCT116 (colorectal carcinoma) and ≈2.5 µM / 0.4 µM against H460 (non‑small‑cell lung cancer) cells, while being less cytotoxic toward non‑tumor cells [1]. In contrast, unsubstituted compound 28 and dimethoxy analog 34 showed primarily antioxidative rather than antiproliferative activity (DPPH IC₅₀ ≈ 3.78 mM and 5.68 mM, respectively). N‑benzyl and N‑phenyl substituted analogs in a related Schiff‑base series displayed distinct selectivity profiles, with a phenyl‑bearing derivative (compound 40 in that series) achieving IC₅₀ 1.1–4.4 µM across multiple cancer lines [2].

Antiproliferative activity N1-substituent SAR Cancer cell lines

Regioisomeric Carboxylic Acid Positioning: 5‑COOH vs. 4‑COOH Analogs Dictate Derivatization Trajectories

The 5‑carboxylic acid regioisomer (target compound) positions the carboxyl group para to the N1 atom on the benzimidazolone benzene ring, creating a linear geometry suitable for amide coupling in library synthesis . The 4‑carboxylic acid regioisomer (e.g., CAS 23814-14-4 positional isomer at C4) places the carboxyl group ortho‑like relative to the N1 position, introducing steric constraints that alter the trajectory of any coupled moiety. This regiochemical difference has been exploited in the synthesis of azilsartan‑related impurities, where the 4‑carboxylic acid isomer is a key intermediate [1]. For researchers building focused libraries, the choice between 5‑COOH and 4‑COOH dictates the vector of substituent extension and can influence target binding geometry [2].

Regiochemistry Carboxylic acid position Synthetic tractability

Solubility and Handling: TPSA-Guided Comparison with Non‑Oxo and N‑Unsubstituted Analogs

The target compound's TPSA of 75.09 Ų reflects contributions from the carboxylic acid, the benzimidazolone carbonyl, and both N–H groups . This is 20 Ų higher than the TPSA of 1-isobutyl-1H-benzimidazole-5-carboxylic acid (55.12 Ų), which lacks the 2‑oxo group, and approximately 10 Ų lower than the unsubstituted parent (TPSA ~85.95 Ų) [1]. TPSA values below 140 Ų generally predict adequate intestinal absorption, while values above 60 Ų correlate with reduced blood–brain barrier penetration—relevant for peripheral vs. CNS target prioritization.

Polar surface area Aqueous solubility Formulation compatibility

Commercial Availability: Purity Tier and Supplier Landscape vs. Closest Analogs

The target compound is available from multiple suppliers (ChemScene, Leyan, AKSci, CymitQuimica/Biosynth) at purities of 95% to ≥98% . The n‑butyl isomer (CAS 698981-46-3) has comparable availability, while the 1‑benzyl analog (CAS 870002-06-5) appears less widely stocked. Notably, the target compound was listed as 'Discontinued' at CymitQuimica under the Biosynth brand as of the search date, which may affect long‑term procurement planning . The 4‑COOH regioisomer of the target (with N1‑isobutyl) was not identified in commercial catalogs, suggesting it may require custom synthesis.

Procurement Purity specification Supply chain

Optimal Application Scenarios for 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid Based on Verified Differentiation


Medicinal Chemistry: N1-Isobutyl Benzimidazolone Library Synthesis for Oncology Targets

The compound serves as a carboxylic acid building block for amide coupling in parallel library synthesis. Its N1‑isobutyl group is associated with sub‑micromolar antiproliferative activity in colorectal (HCT116) and lung (H460) cancer models based on class‑level SAR [1]. The 5‑COOH regiochemistry provides a linear extension vector suitable for structure‑based design against targets where the benzimidazolone core engages the hinge region via its dual H‑bond donor/acceptor motif . Researchers should prioritize this building block over the N1‑unsubstituted parent (LogP 0.55, different biological profile) and the 4‑COOH regioisomer (different geometry) when designing oncology‑focused compound libraries.

Antiviral Drug Discovery: HCV NS5B Polymerase Inhibitor Scaffold Development

Benzimidazole 5‑carboxylic acid derivatives have been identified as specific inhibitors of the hepatitis C virus NS5B polymerase [1]. The 5‑COOH position on the benzimidazole scaffold is critical for this activity class. The N1‑isobutyl substitution provides a balance of lipophilicity (LogP 1.68) that supports cell permeability without excessive hydrophobicity, which has been identified as a key parameter in QSAR models for this target . This compound is a suitable core scaffold for hit‑to‑lead optimization programs targeting viral polymerases, where the carboxylic acid can be elaborated into amides, esters, or bioisosteres.

Antibacterial Lead Generation: Gram‑Positive and Gram‑Negative Panel Screening

N‑Substituted benzimidazole‑derived Schiff bases bearing isobutyl groups have demonstrated moderate antibacterial activity against a panel of bacterial strains including both Gram‑positive and Gram‑negative organisms [1]. The target compound's benzimidazolone core (2‑oxo) provides a distinct hydrogen‑bonding profile compared with non‑oxo benzimidazole antibacterials. The 5‑carboxylic acid handle enables rapid derivatization into amide and ester analogs for structure–activity relationship exploration. Initial screening should include Staphylococcus aureus and Escherichia coli, which were sensitive to related N‑isobutyl benzimidazole analogs .

Chemical Biology Probe Development: AT2 Receptor Ligand Optimization

The isobutyl group on biaryl scaffolds present in most AT2R‑selective ligands was originally derived from the nonselective AT1R/AT2R ligand L‑162,313 [1]. The target compound, with its N1‑isobutyl substitution and 5‑carboxylic acid handle, provides a structurally related starting point for developing AT2R‑selective probes. The benzimidazolone core offers different physicochemical properties (LogP 1.68, TPSA 75.09) compared with previously reported imidazole‑based AT2R ligands, potentially addressing selectivity or pharmacokinetic limitations. Researchers should compare this scaffold against benzimidazole‑based AT2R ligands lacking the 2‑oxo group to assess the contribution of the additional H‑bond donor to receptor subtype selectivity.

Quote Request

Request a Quote for 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.